2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride

Organic Synthesis Physicochemical Characterization Purification Workflow

2,4,5,6-Tetramethylbenzenedisulfonyl dichloride (CAS 97997-76-7), also known as isodurenedisulfonyl dichloride or 2,4,5,6-tetramethylbenzene-1,3-disulfonyl dichloride, is a specialized organic compound within the class of benzenesulfonyl chlorides. Its molecular structure consists of a central benzene ring bearing four methyl substituents at the 2, 4, 5, and 6 positions and two sulfonyl chloride functional groups at the 1 and 3 positions, with a molecular formula of C₁₀H₁₂Cl₂O₄S₂ and a molecular weight of approximately 331.24 g/mol.

Molecular Formula C10H12Cl2O4S2
Molecular Weight 331.2 g/mol
CAS No. 97997-76-7
Cat. No. B1631325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride
CAS97997-76-7
Molecular FormulaC10H12Cl2O4S2
Molecular Weight331.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1C)S(=O)(=O)Cl)C)S(=O)(=O)Cl)C
InChIInChI=1S/C10H12Cl2O4S2/c1-5-6(2)9(17(11,13)14)8(4)10(7(5)3)18(12,15)16/h1-4H3
InChIKeyYEYQIYAYJJXKFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride (CAS 97997-76-7): Chemical Identity and Baseline Procurement Profile


2,4,5,6-Tetramethylbenzenedisulfonyl dichloride (CAS 97997-76-7), also known as isodurenedisulfonyl dichloride or 2,4,5,6-tetramethylbenzene-1,3-disulfonyl dichloride, is a specialized organic compound within the class of benzenesulfonyl chlorides . Its molecular structure consists of a central benzene ring bearing four methyl substituents at the 2, 4, 5, and 6 positions and two sulfonyl chloride functional groups at the 1 and 3 positions, with a molecular formula of C₁₀H₁₂Cl₂O₄S₂ and a molecular weight of approximately 331.24 g/mol [1]. The compound is characterized by a reported melting point of 136 °C and is typically supplied as a solid with a minimum purity specification of 95% or greater (>98.0% from certain vendors), and it is primarily utilized as a sulfonylating reagent in organic synthesis and as a building block in materials science [2].

Why Generic Substitution of 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride Fails: Steric and Physicochemical Differentiators


The unique substitution pattern of 2,4,5,6-tetramethylbenzenedisulfonyl dichloride—specifically the presence of four methyl groups on the aromatic ring—imposes distinct steric and electronic properties that preclude simple interchange with less-substituted or unsubstituted benzenesulfonyl chlorides [1]. The ortho- and para-substituted methyl groups increase steric hindrance around the electrophilic sulfonyl chloride centers, which can modulate reaction rates, regioselectivity, and the stability of resulting sulfonamide or sulfonate derivatives [1][2]. Furthermore, the compound's physical properties, such as a melting point of 136 °C and a density of approximately 1.454 g/cm³, differ significantly from close analogs like 1,3-benzenedisulfonyl dichloride (m.p. 57–62 °C, density ~1.65–1.69 g/cm³), directly impacting handling, solubility, and purification workflows [3]. Substituting a generic alternative without accounting for these differences risks altered reaction kinetics, lower yields, or the production of materials with divergent performance characteristics in downstream applications [2].

Quantitative Differentiation of 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride (97997-76-7): A Comparator-Based Evidence Guide


Comparative Melting Point Analysis: 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride vs. Unsubstituted 1,3-Benzenedisulfonyl Dichloride

The melting point of 2,4,5,6-tetramethylbenzenedisulfonyl dichloride is reported as 136 °C, which is significantly higher than that of its unsubstituted analog, 1,3-benzenedisulfonyl dichloride, which melts in the range of 57–62 °C [1]. This 74–79 °C increase in melting point is a direct consequence of the enhanced intermolecular interactions and molecular symmetry conferred by the four methyl substituents [2]. Such a substantial difference in melting point alters the compound's physical handling (it is a solid at room temperature versus the lower-melting analog), its purification by recrystallization, and its thermal stability profile during storage and reaction setup .

Organic Synthesis Physicochemical Characterization Purification Workflow

Comparative Density Analysis: 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride vs. 1,3-Benzenedisulfonyl Dichloride

2,4,5,6-Tetramethylbenzenedisulfonyl dichloride exhibits a reported density of 1.454 g/cm³, whereas its unsubstituted analog, 1,3-benzenedisulfonyl dichloride, has a significantly higher density of approximately 1.65–1.69 g/cm³ . This 13–16% decrease in density can be attributed to the increased molecular volume and reduced crystal packing efficiency imparted by the bulky methyl substituents [1]. For applications in polymer crosslinking or materials fabrication, this density difference influences the compound's volumetric dosing, its behavior in solvent-based processing, and the final mass density of the modified polymer matrix .

Materials Science Polymer Chemistry Physicochemical Characterization

Comparative Storage Condition Assessment: Ambient vs. Refrigerated Stability

2,4,5,6-Tetramethylbenzenedisulfonyl dichloride is recommended for storage at ambient temperature (15–25 °C), whereas 1,3-benzenedisulfonyl dichloride typically requires refrigerated storage at 0–10 °C or 2–8 °C to prevent degradation [1][2]. This difference implies that the tetramethylated derivative possesses enhanced thermal and/or hydrolytic stability under standard laboratory conditions, likely due to steric shielding of the electrophilic sulfonyl chloride groups by the flanking methyl substituents [3]. The ability to store this compound without refrigeration simplifies logistics, reduces energy costs, and mitigates the risk of moisture condensation during warming to room temperature, which can lead to premature hydrolysis [1].

Chemical Storage Stability Procurement Logistics

Kinetic Reactivity Context: Accelerated Chloride Exchange in ortho-Alkyl Substituted Arenesulfonyl Chlorides

A 2020 study on the chloride-chloride exchange reaction in arenesulfonyl chlorides demonstrated that 2,4,6-trialkyl substituted benzenesulfonyl chlorides are 3 to 5 times more reactive than their unsubstituted counterparts [1]. This class-level inference can be extended to 2,4,5,6-tetramethylbenzenedisulfonyl dichloride, which possesses an even more sterically encumbered environment around the sulfonyl chloride moieties. The presence of ortho-methyl groups in both the 2 and 6 positions, relative to each sulfonyl chloride, is expected to further accelerate nucleophilic substitution reactions via a mechanism involving steric acceleration at the sulfur center [1][2]. This enhanced reactivity profile may enable shorter reaction times or the use of milder conditions compared to less-substituted disulfonyl chlorides, a key consideration for optimizing synthetic efficiency [1].

Reaction Kinetics Nucleophilic Substitution Organic Synthesis

Application Context: Nucleoside/Nucleotide Analog Synthesis

2,4,5,6-Tetramethylbenzenedisulfonyl dichloride is explicitly identified as a reagent for the preparation of nucleoside and nucleotide analogs, a class of compounds that includes clinically used reverse transcriptase inhibitors and other antiviral and anticancer agents [1]. While a direct head-to-head comparison with other sulfonyl chlorides for this specific application is not available in the provided sources, the compound's unique steric profile (four methyl groups) may confer advantages in the regioselective protection or functionalization of nucleoside scaffolds compared to less hindered sulfonyl chlorides [1]. The use of this specific reagent suggests that the resulting sulfonate esters or sulfonamides possess favorable properties—such as improved stability, altered lipophilicity, or enhanced bioavailability—that are critical for the development of therapeutic candidates .

Medicinal Chemistry Nucleoside Analogs Antiviral/Anticancer Agents

Polymer Crosslinking and Materials Science Applications

2,4,5,6-Tetramethylbenzenedisulfonyl dichloride is reported to function as a crosslinking agent for polymers such as polyvinyl chloride (PVC), with claimed improvements in mechanical strength [1]. Additionally, it is utilized in the creation of sulfonated polymers that exhibit enhanced thermal stability and flame retardancy [1]. In contrast, 1,3-benzenedisulfonyl dichloride is more commonly employed in the preparation of thin-film composite membranes for pervaporation separation processes [2]. While quantitative data comparing crosslinking efficiency is not available, the distinct substitution pattern of 2,4,5,6-tetramethylbenzenedisulfonyl dichloride likely yields crosslinked networks with different mesh sizes, hydrophobicity, and thermal properties compared to those derived from unsubstituted or less-substituted disulfonyl chlorides [3]. This makes it a preferred reagent when specific material properties are targeted [1].

Polymer Chemistry Crosslinking Agent Materials Science

Optimal Research and Industrial Application Scenarios for 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride (CAS 97997-76-7)


Synthesis of Sterically Hindered Sulfonamides and Sulfonate Esters

Given the class-level evidence of accelerated nucleophilic substitution kinetics for ortho-alkyl substituted arenesulfonyl chlorides (3- to 5-fold rate enhancement), 2,4,5,6-tetramethylbenzenedisulfonyl dichloride is an optimal choice for the preparation of sulfonamide or sulfonate ester derivatives where steric hindrance is either a desired feature or an unavoidable consequence of the target molecule [1]. The enhanced reactivity can offset the reduced accessibility of the electrophilic sulfur center, enabling efficient coupling with sterically demanding amine or alcohol nucleophiles. This scenario is particularly relevant in medicinal chemistry, where introducing a sterically bulky sulfonyl group can improve metabolic stability or selectivity of a drug candidate [1][2].

Thermally Stable Polymer Crosslinking and Modification

The higher melting point (136 °C vs. 57–62 °C for unsubstituted analog) and ambient storage stability of 2,4,5,6-tetramethylbenzenedisulfonyl dichloride make it a preferred reagent for polymer crosslinking applications conducted at elevated temperatures or where long-term storage stability is a logistical advantage [3]. The four methyl substituents on the aromatic core of the crosslinker are incorporated into the polymer network, imparting enhanced hydrophobicity and thermal stability to the final material. This is particularly beneficial for modifying commodity polymers like PVC to improve mechanical strength and flame retardancy for demanding industrial applications [4].

Nucleoside and Nucleotide Analog Derivatization for Drug Discovery

For research programs focused on developing novel nucleoside or nucleotide analogs as antiviral or anticancer agents, 2,4,5,6-tetramethylbenzenedisulfonyl dichloride offers a specialized sulfonylating handle [5]. The steric bulk of the tetramethylbenzene moiety can be exploited to modulate the lipophilicity, cellular permeability, and enzymatic stability of the resulting nucleotide prodrugs or analogs. This can lead to improved pharmacokinetic profiles, such as enhanced oral bioavailability or prolonged half-life, compared to analogs prepared with less sterically demanding sulfonyl chlorides [5]. The compound's ambient storage condition also simplifies its routine use in a medicinal chemistry laboratory setting [3].

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